(5Z)-5-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethoxyphenyl group, and a triazolothiazole core
Preparation Methods
The synthesis of (5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, including the formation of the triazolothiazole core and the subsequent introduction of the fluorophenyl and trimethoxyphenyl groups. The synthetic route may involve the following steps:
Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiazole ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction using a fluorinated benzaldehyde derivative.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a similar substitution reaction using a trimethoxybenzaldehyde derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and trimethoxyphenyl groups, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound may have applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can be compared with other similar compounds, such as:
Triazolothiazoles: Compounds with similar triazolothiazole cores but different substituents.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups but different core structures.
Trimethoxyphenyl Derivatives: Compounds with trimethoxyphenyl groups but different core structures.
Properties
Molecular Formula |
C20H16FN3O4S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16FN3O4S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)8-11-4-6-13(21)7-5-11/h4-10H,1-3H3/b16-8- |
InChI Key |
XHTMRCOCEHNKQC-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2 |
Origin of Product |
United States |
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